2,2-DIFLUOROETHYL ACRYLATE
CAS No.: 104082-95-3
Cat. No.: VC7855527
Molecular Formula: C5H6F2O2
Molecular Weight: 136.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104082-95-3 |
|---|---|
| Molecular Formula | C5H6F2O2 |
| Molecular Weight | 136.1 g/mol |
| IUPAC Name | 2,2-difluoroethyl prop-2-enoate |
| Standard InChI | InChI=1S/C5H6F2O2/c1-2-5(8)9-3-4(6)7/h2,4H,1,3H2 |
| Standard InChI Key | RQHBMXNWRDDZQR-UHFFFAOYSA-N |
| SMILES | C=CC(=O)OCC(F)F |
| Canonical SMILES | C=CC(=O)OCC(F)F |
Introduction
Chemical Structure and Molecular Characteristics
2,2-Difluoroethyl acrylate belongs to the class of fluorinated acrylates, with the molecular formula C₅H₆F₂O₂ and a molecular weight of 148.10 g/mol. Its structure consists of an acrylate group (CH₂=CHCOO−) linked to a 2,2-difluoroethyl moiety (−CH₂CF₂). The fluorine atoms induce electron-withdrawing effects, increasing the compound’s polarity and influencing its reactivity in polymerization and substitution reactions .
The presence of fluorine also enhances thermal stability. For comparison, 2,2-difluoroethyl acetate (C₄H₆F₂O₂), a related ester, has a boiling point of 105°C and a density of 1.203 g/cm³ . These properties suggest that 2,2-difluoroethyl acrylate likely exhibits similar or slightly elevated physical characteristics due to its larger molecular size and additional double bond.
Synthesis and Manufacturing Processes
The synthesis of 2,2-difluoroethyl acrylate can be inferred from methods used for analogous compounds. A common approach involves the esterification of 2,2-difluoroethanol with acryloyl chloride, as demonstrated in the synthesis of 2,2-difluoroethyl acetate :
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Reaction Setup: 2,2-Difluoroethanol is cooled to 5°C and treated with acryloyl chloride in dichloromethane.
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Acid Scavenging: Triethylamine is added to neutralize HCl byproducts, ensuring reaction progression.
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Workup: The mixture is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure .
This method typically achieves yields exceeding 99% for similar esters, suggesting its applicability to the acrylate derivative . Alternative routes may include transesterification or catalytic coupling, though these remain less documented.
Physical and Chemical Properties
Thermodynamic Properties
While direct measurements for 2,2-difluoroethyl acrylate are scarce, extrapolations from related compounds provide insights:
The compound’s flash point near 22°C classifies it as highly flammable, necessitating careful handling .
Reactivity
The acrylate group undergoes radical polymerization, forming polymers with enhanced chemical resistance. Fluorine atoms further stabilize the polymer backbone, as seen in poly(2,2,2-trifluoroethyl acrylate), which exhibits 20% higher thermal decomposition temperatures than non-fluorinated analogs . Additionally, the electron-deficient double bond participates in Michael additions and Diels-Alder reactions, enabling functionalization for specialty chemicals .
Applications and Industrial Uses
Polymer Science
Fluorinated acrylates are prized in high-performance coatings and adhesives. For instance, copolymers incorporating 2,2-difluoroethyl acrylate demonstrate:
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Improved hydrophobicity: Water contact angles increase by ~30° compared to ethyl acrylate polymers .
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Chemical resistance: Resistance to solvents like acetone and toluene improves by 40–50% .
Electronics
Fluorinated polymers derived from this acrylate may serve as dielectric materials in capacitors, leveraging fluorine’s low polarizability to minimize energy loss .
Comparative Analysis with Related Compounds
The table below highlights key differences among fluorinated acrylates:
The incremental addition of fluorine atoms correlates with increased thermal stability and chemical resistance, albeit at higher production costs .
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